D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-
Description
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- is a synthetic derivative of the non-proteinogenic amino acid D-tyrosine. This modification introduces a brominated aromatic moiety and a ketone group, which may influence solubility, stability, and interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
85975-33-3 |
|---|---|
Molecular Formula |
C18H18BrNO4 |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(2R)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18BrNO4/c19-14-5-3-13(4-6-14)17(22)9-10-20-16(18(23)24)11-12-1-7-15(21)8-2-12/h1-8,16,20-21H,9-11H2,(H,23,24)/t16-/m1/s1 |
InChI Key |
QQHWNDRQFACMOZ-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with D-Tyrosine and 4-bromobenzaldehyde as the primary starting materials.
Condensation Reaction: D-Tyrosine undergoes a condensation reaction with 4-bromobenzaldehyde in the presence of a suitable catalyst, such as pyridine, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-(4-bromophenyl)-3-oxopropyl group is a common structural motif in medicinal chemistry. Below is a detailed comparison of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- with key analogs:
Aromatic Amide Derivatives
a) 4-((3-(4-Bromophenyl)-3-oxopropyl)amino)-N-(2-(diethylamino)ethyl)benzamide (3c)
- Structure : Features a benzamide core instead of tyrosine.
- Synthesis : Yield of 32%, starting from 1-(4-bromophenyl)-3-chloropropan-1-one .
- Properties: White solid with distinct IR and NMR spectra; the diethylaminoethyl group enhances solubility in polar solvents.
b) N-(3-((4-(3-(4-Methoxyphenyl)-3-oxopropyl)phenyl)amino)-3-oxopropyl)benzamide (40)
- Structure : Benzamide backbone with a methoxyphenyl-3-oxopropyl group.
- Synthesis : 62% yield; yellow powder .
- Properties : Demonstrated PTP1B inhibitory activity (IC₅₀ = 4.2 µM), relevant for diabetes treatment. The methoxy group enhances metabolic stability compared to brominated analogs .
Comparison with D-Tyrosine Derivative :
- The tyrosine backbone in D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- introduces a chiral center and phenolic –OH group, which may improve hydrogen-bonding interactions in enzyme binding compared to benzamide analogs. However, bromine’s electron-withdrawing effect could reduce solubility in aqueous media relative to methoxy-substituted compounds .
Acetamide Derivatives
a) N-[3-(4-Bromophenyl)-1-(3-nitrophenyl)-3-oxopropyl]acetamide
- Structure : Acetamide core with bromophenyl and nitrophenyl groups.
- Synthesis : Molecular weight 391.216 g/mol; pale-yellow solid .
b) N-[3-(4-Bromophenyl)-1-(2-chloroquinolin-3-yl)-3-oxopropyl]acetamide (3r)
- Structure: Quinoline-substituted acetamide.
- Synthesis : Red-brown solid with a high melting point (238–240°C) .
- Properties: The chloroquinoline moiety may improve membrane permeability due to lipophilicity.
Comparison with D-Tyrosine Derivative :
- However, their simpler structures often result in higher synthetic yields (e.g., 78% for compound 3r vs. inferred lower yields for tyrosine derivatives) .
Amino Acid and Peptide Derivatives
a) [2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (4)
- Structure: Combines a dihydroxyphenylethanolamine backbone with a methoxyphenylpropenamide group.
- Properties: Isolated from Lycium barbarum; exhibits antioxidant activity due to phenolic –OH groups .
Comparison with D-Tyrosine Derivative :
- Natural amino acid derivatives like 4 prioritize antioxidant and neuroprotective roles, whereas synthetic brominated derivatives (e.g., D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-) may focus on targeted enzyme inhibition or cytotoxicity .
Data Table: Key Properties of Selected Analogs
Biological Activity
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- is a synthetic derivative of the amino acid D-Tyrosine, notable for its potential biological activities, particularly as a tyrosine kinase inhibitor. This compound features a bromophenyl group and a ketone functional group, which enhance its chemical reactivity and influence its interaction with biological systems. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 392.2438 g/mol
- Key Functional Groups : Bromophenyl, Ketone
The presence of the bromine atom increases the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with cellular targets.
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- is primarily investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in various cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound may exert anti-proliferative effects on cancer cells and other rapidly dividing cells.
Antioxidant Properties
Preliminary studies suggest that compounds structurally similar to D-Tyrosine derivatives exhibit antioxidant properties. These compounds can protect human neuroblastoma cells from oxidative stress induced by agents like hydrogen peroxide. This neuroprotective effect is significant in the context of neurodegenerative diseases where oxidative damage is a key factor.
Neuroprotective Effects
In vitro evaluations have demonstrated that D-Tyrosine derivatives may play a role in protecting neuronal cells from oxidative stress. The ability to scavenge free radicals contributes to their potential as neuroprotective agents.
Cytotoxicity Studies
Research has indicated that D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- may possess cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound induces cytotoxicity remain under investigation but may involve the modulation of signaling pathways associated with cell survival and apoptosis .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| L-Tyrosine | Natural amino acid | Precursor to neurotransmitters |
| 4-Bromophenol | Brominated phenol | Antimicrobial activity |
| N-(4-Bromophenyl)glycine | Glycine derivative with bromophenyl | Potential anti-inflammatory effects |
| Various Tyrosine Kinase Inhibitors | Diverse structures targeting kinases | Cancer treatment |
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)- stands out due to its unique combination of a brominated aromatic system and ketone functionality attached to an amino acid backbone, potentially enhancing selectivity and potency as a tyrosine kinase inhibitor compared to other compounds.
Case Studies
Recent studies have focused on evaluating the cytotoxic and cytoprotective effects of D-Tyrosine derivatives. For instance, a study involving neuroblastoma cell lines reported that certain derivatives could significantly reduce cell viability in response to oxidative stress while simultaneously enhancing cellular resilience against harmful agents .
Another research effort highlighted the synthesis and evaluation of related hydrazone derivatives that showed promising antioxidant activities, suggesting a broader scope for exploring derivatives of D-Tyrosine in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
